molecular formula C15H10O2 B1680310 Phenindione CAS No. 83-12-5

Phenindione

Cat. No. B1680310
CAS RN: 83-12-5
M. Wt: 222.24 g/mol
InChI Key: NFBAXHOPROOJAW-UHFFFAOYSA-N
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Description

Phenindione is an anticoagulant that functions as a Vitamin K antagonist. It was introduced in the early 1950s and acts similarly to warfarin. due to its association with hypersensitivity reactions, it is rarely used today, with warfarin being preferred .

Scientific Research Applications

Phenindione has several scientific research applications, including:

Mechanism of Action

Phenindione exerts its effects by inhibiting Vitamin K reductase, resulting in the depletion of the reduced form of Vitamin K (Vitamin KH2). Vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of Vitamin K-dependent proteins. This inhibition limits the gamma-carboxylation and subsequent activation of the Vitamin K-dependent coagulant proteins. The synthesis of Vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is inhibited .

Safety and Hazards

Phenindione is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Phenindione can be synthesized through various synthetic routes. One common method involves the condensation of phenylacetic acid with phthalic anhydride, followed by cyclization and oxidation to form the indandione structure. Industrial production methods typically involve similar steps but are optimized for large-scale production .

Chemical Reactions Analysis

Phenindione undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Phenindione is similar to other Vitamin K antagonists, such as warfarin and anisindione. it is unique in its chemical structure and the specific hypersensitivity reactions it can cause. Warfarin is preferred over this compound due to its lower incidence of severe adverse effects. Anisindione is another similar compound but is also less commonly used compared to warfarin .

Similar Compounds

  • Warfarin
  • Anisindione

properties

IUPAC Name

2-phenylindene-1,3-dione
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InChI

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
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InChI Key

NFBAXHOPROOJAW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID5023453
Record name Phenindione
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Molecular Weight

222.24 g/mol
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Physical Description

Solid
Record name Phenindione
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Solubility

PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE, 2.30e-02 g/L
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Mechanism of Action

Phenindione inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., .../ANTICOAGULANTS/ BLOCK HEPATIC FORMATION OF FACTORS II, VII, IX, & X BY COMPETITIVELY INHIBITING ACTION OF VITAMIN K. ... COUMARIN ANTICOAGULANTS MAY ALSO AFFECT TRANSPORT OF VITAMIN K TO ITS SITE OF ACTION. /ANTICOAGULANTS/, ORAL ANTICOAGULANTS HAVE ONLY ONE MAJOR PHARMACOLOGICAL EFFECT--INHIBITION OF BLOOD-CLOTTING MECHANISMS BY INTERFERING WITH HEPATIC SYNTH OF VITAMIN K-DEPENDENT CLOTTING FACTORS. ...EXERT THEIR INITIAL EFFECT IN VIVO ONLY AFTER LATENT PERIOD... /ORAL ANTICOAGULANTS/
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Color/Form

LEAFLETS FROM ALCOHOL, CREAMY WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER

CAS RN

83-12-5
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Melting Point

149-151 °C, 148 - 151 °C
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Synthesis routes and methods

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.03 mL
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reactant
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[Compound]
Name
vitamin K
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0 (± 1) mol
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reactant
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( 1 )
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II
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II
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Name
vitamin K
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( 2 )
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vitamin K
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[Compound]
Name
vitamin K
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Reaction Step Ten
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Name
vitamin K
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Reaction Step Eleven
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Name
vitamin K
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microsomal suspension
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenindione
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Phenindione
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Phenindione
Reactant of Route 4
Phenindione
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Phenindione
Reactant of Route 6
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Phenindione

Q & A

Q1: How does phenindione exert its anticoagulant effect?

A1: this compound acts as a vitamin K antagonist. [] It inhibits vitamin-K-dependent carboxylation, a crucial step in the synthesis of active clotting factors II, VII, IX, and X in the liver. [] This inhibition leads to a decrease in the production of these clotting factors, ultimately prolonging the time it takes for blood to clot. []

Q2: Can you elaborate on the role of vitamin K-dependent carboxylation in coagulation?

A2: Vitamin K-dependent carboxylation is essential for converting precursor proteins of clotting factors II, VII, IX, and X into their active forms. [] This process introduces carboxyl groups to glutamic acid residues in these proteins, allowing them to bind calcium ions and participate in the coagulation cascade. []

Q3: What is the significance of the decrease in clotting factors II, VII, IX, and X caused by this compound?

A3: These four factors (prothrombin, Factor VII, Factor IX, and Factor X) are key components of the coagulation cascade. [] A reduction in their levels disrupts the cascade, significantly slowing down the formation of a blood clot. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H10O2, and its molecular weight is 222.24 g/mol. []

Q5: Is there any information available about the spectroscopic data of this compound?

A5: While the provided research papers don't delve into detailed spectroscopic data, the ionization kinetics of this compound have been studied using stopped-flow spectrophotometry. [] This technique leverages the changes in absorbance properties upon ionization to provide insights into the kinetic behavior of the molecule.

Q6: The provided research papers primarily focus on the pharmacological aspects of this compound. Are there insights into its material compatibility, stability, catalytic properties, or applications in computational chemistry?

A6: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding material compatibility and stability outside biological contexts, catalytic properties, or its utilization in computational chemistry models. Further investigation beyond these papers is required to explore those aspects.

Q7: How does the structure of this compound relate to its anticoagulant activity?

A7: While specific structure-activity relationship studies are not extensively detailed within these papers, research indicates that the presence of the 2-phenyl-1H-indene-1,3(2H)-dione core structure is crucial for this compound's activity. [] Modifications to this core structure could potentially alter its binding affinity to vitamin K epoxide reductase, the enzyme responsible for vitamin K recycling, and subsequently impact its anticoagulant potency. []

Q8: The provided research papers predominantly focus on the clinical use and effects of this compound. Are there insights into its formulation strategies for improved stability or bioavailability, SHE regulations regarding its handling and disposal, or strategies for its recycling and waste management?

A8: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding its formulation strategies, SHE regulations, or its recycling and waste management protocols. Further investigation beyond these papers is required to explore those aspects.

Q9: What is known about the absorption and metabolism of this compound?

A10: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [] While the provided research does not go into detail about its specific metabolic pathways, it does highlight that this compound interacts with drug-metabolizing enzymes. [] Notably, co-administration with sulphaphenazole, a long-acting sulfonamide, potentiated the anticoagulant response to this compound, suggesting an interaction affecting its metabolism or clearance. []

Q10: How does hypoalbuminemia affect a patient's response to this compound?

A11: Research has shown a significant negative correlation between plasma albumin concentration and the prothrombin response to this compound. [] Patients with hypoalbuminemia demonstrate increased sensitivity to the drug, likely due to reduced protein binding and a subsequent increase in the free, active form of the drug in circulation. []

Q11: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into specific in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management?

A11: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding in vitro and in vivo models used in its development, mechanisms of resistance or cross-resistance, drug delivery and targeting strategies, or the use of biomarkers and diagnostics in its clinical management. Further investigation beyond these papers is required to explore those aspects.

Q12: What are some of the known adverse effects associated with this compound?

A13: While the focus is on the scientific aspects, it's important to acknowledge that this compound has been associated with a range of adverse effects, some of which can be severe. These include hypersensitivity reactions involving the skin and lungs, [] hepatitis (liver inflammation), [, , , ], renal damage (nephropathy), [, ] and blood disorders like agranulocytosis. [, , ]

Q13: A case report mentioned this compound interference with a specific type of creatinine assay. Could you explain this further?

A14: Yes, a case report documented this compound interfering with a Roche enzymatic creatinine assay, leading to falsely low creatinine values and potentially misclassifying patients with chronic kidney disease. [] This interference highlights the importance of considering potential drug interactions during laboratory testing and interpreting results cautiously in patients on this compound.

Q14: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into the specific analytical methods and techniques used for its characterization and quantification, its environmental impact and degradation pathways, dissolution and solubility properties, validation of analytical methods used, or quality control and assurance measures during its manufacturing?

A14: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding the analytical methods used for its characterization, its environmental impact, dissolution and solubility properties, validation of analytical methods, or quality control and assurance measures during its manufacturing. Further investigation beyond these papers is required to explore those aspects.

Q15: The provided research papers primarily focus on the clinical use and effects of this compound. Are there insights into its potential to induce immune responses, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability?

A15: The current selection of research articles primarily centers on the clinical use and effects of this compound as an anticoagulant. Therefore, they don't provide specific details regarding its immunogenicity, interactions with drug transporters, influence on drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further investigation beyond these papers is required to explore those aspects.

Q16: What are some alternatives to this compound for anticoagulation?

A18: The research papers mention several alternatives to this compound, including coumarin derivatives like warfarin [, ], nicoumalone (Sintrom), ethyl biscoumacetate (Tromexan), and phenylpropylhydroxycoumarin (Marcoumar). [, ] These drugs also act as vitamin K antagonists but have different pharmacokinetic and safety profiles compared to this compound. [, ]

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